Nickel selenide

Overview

Description

Synthesis Analysis

Nickel selenide can be synthesized through various methods, including hydrothermal and solvothermal techniques. Sobhani and Salavati‐Niasari (2014) described a hydrothermal process to synthesize nickel selenides (NiSe and NiSe2) using SeCl4, NiCl2⋅6H2O, cetyltrimethyl ammonium bromide (CTAB) as surfactant, and hydrazine hydrate as reductant at 180°C for 12 hours. The phase structure and morphology of Ni x Se y can be controlled by adjusting parameters such as the Ni/Se ratio, quantity of reductant, and reaction temperature (Sobhani & Salavati‐Niasari, 2014).

Wu et al. (2019) reported a one-step solvothermal synthesis of this compound nanoparticles (Ni0.85Se) without surfactant or template, demonstrating high specific capacity as electrode materials for supercapacitors (Wu et al., 2019).

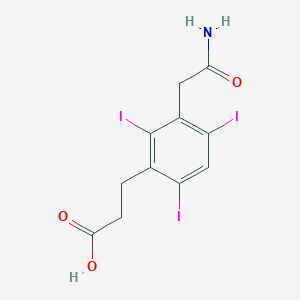

Molecular Structure Analysis

The molecular structure of nickel selenides varies depending on the synthesis conditions and can include phases such as hexagonal NiSe, cubic NiSe2, and others. The structural dimensionality significantly affects its electrocatalytic properties, as discussed by Kukunuri, Krishnan, and Sampath (2015), who synthesized this compound nanostructures with different morphologies and observed their semiconducting nature and potential as photodetectors (Kukunuri, Krishnan, & Sampath, 2015).

Chemical Reactions and Properties

Nickel selenides serve as efficient electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). Bhat and Nagaraja (2018) synthesized two different this compound nanostructures and tested them as electrocatalysts for HER, showing promising results (Bhat & Nagaraja, 2018).

Physical Properties Analysis

The physical properties of nickel selenides, such as morphology, particle size, and phase, can be tailored by varying synthesis conditions. Sobhani, Davar, and Salavati‐Niasari (2011) demonstrated how temperature, reaction time, and reductant agent impact the morphology and particle sizes of nano-sized this compound powders synthesized via a hydrothermal route (Sobhani, Davar, & Salavati‐Niasari, 2011).

Chemical Properties Analysis

Nickel selenides' chemical properties, such as electrocatalytic activity and stability, are influenced by their composition and structure. For instance, the Ni0.85Se/rGO nanosheet composite synthesized by Dong et al. (2017) showed superior electrocatalytic activity and stability as a counter electrode for dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency of 9.75% (Dong et al., 2017).

Scientific Research Applications

Electrocatalysts for Oxygen Evolution Reaction : Porous nickel-iron selenide nanosheets are efficient electrocatalysts for oxygen evolution reactions in electrochemical water splitting due to their low cost and excellent performance. The nanosheets exhibit significant catalytic performance and durability (Wang et al., 2016).

Glucose Sensing : Nickel selenide nanosheets arrayed on nickel foam have been used in non-enzymatic glucose sensors due to their high electrocatalytic activity and conductivity, achieving high sensitivity and good selectivity (Ma et al., 2019).

Overall Water Splitting : Mesoporous this compound N-doped carbon has been developed as a robust electrocatalyst for overall water splitting, delivering high performance for both the hydrogen evolution reaction and the oxygen evolution reaction (Ding et al., 2019).

Dye-Sensitized Solar Cells : this compound counterelectrodes in dye-sensitized solar cells (DSCs) have shown improved performance due to their catalytic activity and strong charge separation and transfer ability (Jiang et al., 2018).

Anode Materials for Sodium-Ion Batteries : Carbon-supported this compound hollow nanowires have been used as advanced anode materials for sodium-ion batteries, exhibiting enhanced cycle stability and rate capability (Yang et al., 2018).

Transparent Counter Electrodes in Solar Cells : Transparent this compound has been used as an efficient Pt-free counter electrode for dye-sensitized solar cells, achieving higher power conversion efficiency than traditional Pt-based cells (Jia et al., 2015).

Review on Electrocatalytic Water Splitting : A review paper highlights the unique behavior of nickel selenides in electrochemical water splitting, specifically in oxygen evolution reaction and hydrogen evolution reaction, and discusses their advantages over other chalcogenides (Anantharaj & Noda, 2020).

Supercapacitors : this compound nanoparticles supported on graphene nanosheets have been used in supercapacitors, showing a high specific capacitance and excellent cycling stability (Kirubasankar et al., 2018).

Investigation of Active Forms of Catalysts : A study on this compound suggests that it is converted into nickel hydroxide under oxygen-evolution conditions, underscoring the importance of identifying the active species of catalysts (Xu, Song, & Hu, 2016).

Controlled Synthesis of this compound : Research has been conducted on controlling the composition, phase structure, and morphology of this compound through hydrothermal methods, which is important for inorganic synthesis methodology and further applications (Zhuang et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

selanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHASIAZYSXZCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

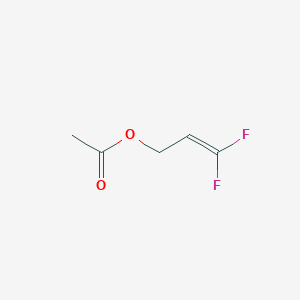

Canonical SMILES |

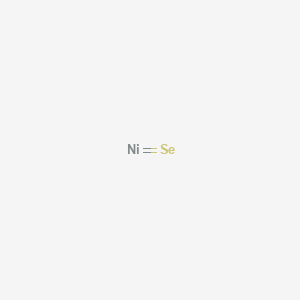

[Ni]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157023 | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12137-13-2, 1314-05-2 | |

| Record name | Nickel selenide (Ni3Se2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1314-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB76MY8R90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of nickel selenide?

A1: this compound exists in various stoichiometries, including nickel diselenide (NiSe2), nickel monoselenide (NiSe), and nickel sub-selenide (e.g., Ni3Se2). Their molecular weights vary accordingly. For instance, NiSe2 has a molecular weight of 213.67 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common characterization techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) for morphological analysis, X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical states, and Raman spectroscopy to study vibrational modes and identify different phases of this compound. [, , , , , , ]

Q3: How does the stoichiometry of this compound affect its properties?

A3: The stoichiometry of this compound significantly influences its electrochemical and catalytic properties. For instance, research on dye-sensitized solar cells (DSSCs) revealed that selenium-rich stoichiometries like NiSe2 and Ni3Se4 exhibited better performance as counter electrodes compared to nickel-rich stoichiometries. [] This difference arises from variations in electronic structure, conductivity, and surface properties.

Q4: How does the morphology of this compound affect its performance?

A4: The morphology of this compound plays a crucial role in its performance. For example, this compound nanowires have demonstrated superior electrocatalytic activity for hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and glucose oxidation compared to spherical or hexagonal morphologies. [] The enhanced performance can be attributed to the higher surface area and increased number of active sites in nanowires.

Q5: What factors can influence the stability of this compound in different applications?

A5: The stability of this compound can be affected by factors such as operating temperature, pH, electrolyte composition, and applied potentials. For instance, in electrochemical water splitting, this compound can undergo surface oxidation or dissolution, particularly at high anodic potentials. [] To enhance stability, researchers have explored strategies like incorporating carbon nanotubes, doping with other metals, and surface modifications. [, , ]

Q6: What are the key applications of this compound in catalysis?

A6: this compound exhibits promising catalytic activity in various reactions, including:

- Electrocatalytic water splitting: this compound nanostructures have shown potential as both anode and cathode electrocatalysts for oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), respectively. [, , ]

- Electrocatalytic CO2 reduction: this compound has been explored as an electrocatalyst for converting carbon dioxide into valuable chemicals, such as carbon monoxide, formate, and hydrocarbons. []

- Other catalytic applications: this compound has also demonstrated potential in organic reactions, such as the decomposition of hydrazine hydrate. []

Q7: How does the electronic structure of this compound contribute to its catalytic activity?

A7: The electronic structure of this compound, specifically the d-band electronic structure, plays a crucial role in its catalytic activity. Doping with other metals or creating heterojunctions can modify the d-band center, influencing the binding energy of reactants and intermediates on the catalyst surface, thus affecting the catalytic activity and selectivity. [, , , ]

Q8: How can the catalytic performance of this compound be enhanced?

A8: Strategies to enhance the catalytic performance of this compound include:

- Doping with heteroatoms: Introducing other metal atoms, such as iron or cobalt, into the this compound lattice can enhance its electrocatalytic activity by modifying its electronic structure and creating more active sites. [, , ]

- Constructing heterostructures: Combining this compound with other materials, like nickel oxide or nickel sulfide, can create synergistic effects, leading to improved catalytic performance. [, ]

- Engineering morphology and defects: Designing specific morphologies, such as nanowires, nanosheets, or hollow structures, can increase the surface area and expose more active sites. [, , ] Additionally, introducing defects, such as selenium vacancies, can enhance catalytic activity. []

Q9: How is computational chemistry employed in this compound research?

A9: Computational techniques, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structure, adsorption energies, and reaction pathways on this compound surfaces. [, , ] These simulations help researchers understand the catalytic mechanisms, predict potential improvements, and guide the design of more efficient this compound-based catalysts.

Q10: Can you provide an example of how DFT calculations are used to study this compound?

A10: In a study on this compound-based electrocatalysts for overall water splitting, DFT calculations revealed that the introduction of molybdenum doping shifted the d-band center of Ni3Se2 away from the Fermi level, facilitating hydrogen desorption and enhancing HER activity. []

Q11: What are the potential applications of this compound beyond catalysis?

A11: Apart from catalysis, this compound has shown potential in:

- Energy storage: this compound-based materials are being explored as electrode materials for supercapacitors and batteries due to their high theoretical capacity, good electrical conductivity, and electrochemical activity. [, , , , ]

- Biomedical applications: this compound nanoparticles, particularly in combination with other materials like polydopamine, have shown potential in biomedicine, such as photothermal therapy guided by magnetic resonance imaging (MRI). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.